
Oxadixyl
Übersicht
Beschreibung
Oxadixyl is an oxazolidinone that is N-(2,6-dimethylphenyl)-2-methoxyacetamide in which the amide hydrogen is replaced by a 2-oxo-1,3-oxazolidin-3-yl group . It is a systemic fungicide used to treat seeds of a variety of food crops, as well as lawns .
Synthesis Analysis
While specific synthesis information for this compound was not found, oxadiazoles, a related class of compounds, have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
This compound has a molecular formula of C14H18N2O4 . Its average mass is 278.304 Da and its monoisotopic mass is 278.126648 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.30 g/mol . Further physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Pestizid in der Landwirtschaft
Oxadixyl ist ein systemisches Phenylamid-Fungizid mit fungistatischen und fungitoxischen Funktionen . Es wird häufig zur Bekämpfung von Krankheiten eingesetzt, die durch falschen Mehltau und Phytophthora an vielen Kulturpflanzen verursacht werden . Dies macht es zu einem wichtigen Werkzeug in landwirtschaftlichen Praktiken, um ein gesundes Wachstum und hohe Erträge von Kulturpflanzen zu gewährleisten.
Rückstands- und Abbaustudien
Es wurden Studien durchgeführt, um die Rückstandsgehalte von this compound in Kulturpflanzen unter verschiedenen Bedingungen zu überwachen . So zeigte eine Studie an Gurken, dass der Abbau von this compound einer Kinetik erster Ordnung entsprach, mit Halbwertszeiten zwischen 1,8 und 3,1 Tagen . Solche Studien sind wichtig, um das Schicksal von this compound in der Umwelt zu verstehen und die Lebensmittelsicherheit zu gewährleisten.
Bewertung des diätetischen Risikos
Risikobewertungen werden durchgeführt, um das potenzielle Risiko zu bewerten, das mit dem Verzehr von mit this compound behandelten Kulturpflanzen verbunden ist . In einer Studie an Gurken lag der Risikokonzentrationsquotient (RQ) für die Bewertung des diätetischen Risikos für this compound bei 1,8 % – 3,5 % . Diese Bewertungen helfen bei der Festlegung sicherer Verwendungsmengen von this compound in der Landwirtschaft.
Synthesewege in der Chemie
This compound ist ein 1,3,4-Oxadiazol-Derivat . Die 1,3,4-Oxadiazol-Einheit ist ein wesentlicher Baustein in der pharmazeutischen Chemie . Daher kann this compound als Modellverbindung bei der Entwicklung von Synthesewegen zu 1,3,4-Oxadiazolen verwendet werden .
Anwendungen in der Materialwissenschaft
1,3,4-Oxadiazole, wie this compound, haben sich zu vielversprechenden Gerüsten für Anwendungen in der Materialwissenschaft entwickelt . Sie wurden bei der Entwicklung von OLEDs, Membranen für die Hochdrucktrennung von Gasmischungen, Korrosionsschutzmitteln, optoelektronischen Bauelementen, energiereichen Materialien und Metallionensensoren eingesetzt .
Studien zur biologischen Aktivität
Die hervorragende biologische Aktivität von 1,3,4-Oxadiazolen, einschließlich this compound, wurde in mehreren Übersichtsartikeln behandelt . Diese Verbindungen haben in verschiedenen biologischen Tests vielversprechende Ergebnisse gezeigt, was zu ihrer Bedeutung in der pharmazeutischen Chemie beiträgt .
Wirkmechanismus
Target of Action
Oxadixyl is a systemic fungicide that primarily targets oomycete pathogens . These pathogens, which include species of Plasmopara, Phytophthora, Peronospora, and Pseudoperonospora, are major plant pathogens .
Mode of Action
This compound disrupts the fungal nucleic acid synthesis process by inhibiting RNA polymerase I . This inhibition prevents the pathogen from synthesizing the necessary RNA for its growth and reproduction, thereby controlling the spread of the disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA synthesis pathway. By inhibiting RNA polymerase I, this compound disrupts the transcription process, preventing the synthesis of RNA from DNA . This inhibition affects the downstream processes that rely on RNA, such as protein synthesis, ultimately leading to the death of the pathogen .
Pharmacokinetics
It’s known that this compound has a high leachability, indicating that it can be easily absorbed and distributed in the environment .
Result of Action
The result of this compound’s action is the effective control of oomycete diseases. By inhibiting RNA polymerase I, this compound prevents the growth and reproduction of the pathogen, thereby stopping the spread of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dissipation of this compound was found to be different under greenhouse and open field conditions . Furthermore, the physical-chemical properties of this compound and cymoxanil, another fungicide, were found to be correlated with their different dissipation rates .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQIROCRJWDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032631 | |
| Record name | Oxadixyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline solid; [Dr. Ehrenstorfer GmbH MSDS] | |
| Record name | Oxadixyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | Oxadixyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
77732-09-3 | |
| Record name | Oxadixyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77732-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxadixyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077732093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxadixyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXADIXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236CMA8A12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does oxadixyl exert its fungicidal activity?
A1: this compound specifically targets Phytophthora infestans by inhibiting the synthesis of RNA within the fungus [, ]. While the exact mechanism remains unclear, research suggests it interferes with RNA polymerase activity, disrupting the production of essential proteins and ultimately leading to fungal cell death.
Q2: What are the visible effects of this compound on Phytophthora infestans at the cellular level?
A2: Electron microscopy studies reveal that this compound treatment causes significant ultrastructural changes in Phytophthora infestans [, ]. These include:
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19NO5, and its molecular weight is 305.33 g/mol.
Q4: Is this compound compatible with other fungicides?
A4: Yes, this compound is often used in combination with other fungicides like mancozeb and cymoxanil [, , , , ]. These mixtures often exhibit synergistic effects, providing enhanced disease control compared to individual fungicides.
Q5: What is known about the stability of this compound in different environments?
A5: this compound exhibits varying stability depending on the environmental conditions:
- Soil: this compound degradation in soil is relatively slow, with a half-life ranging from 10.5 to 80 days depending on factors like soil type, microbial activity, and amendments [, , , ].
- Water: this compound can persist in water bodies, even years after its ban in certain regions []. Its presence in surface water highlights potential risks to aquatic ecosystems and human health.
- Sunlight: this compound is susceptible to degradation by sunlight [].
Q6: Has resistance to this compound been reported in Phytophthora infestans?
A6: Yes, resistance to this compound has been detected in Phytophthora infestans populations globally [, , , , ]. The continuous and exclusive use of this compound can contribute to the selection and proliferation of resistant strains, leading to reduced efficacy in disease control.
Q7: What are the potential environmental concerns associated with this compound use?
A7: this compound’s presence in surface water and its potential to leach through soil profiles raise concerns regarding its impact on aquatic ecosystems [, ]. Additionally, its slow degradation in soil can lead to accumulation and potential long-term effects on soil health.
Q8: What factors influence this compound degradation in the environment?
A8: Several factors affect the degradation rate of this compound:
- Microbial activity: Soil amendments like manure can enhance microbial activity, promoting faster degradation [].
- Soil properties: Soil organic carbon and clay content positively correlate with this compound adsorption, influencing its degradation rate and leaching potential [].
- Environmental factors: Sunlight exposure can degrade this compound, while heavy metal contamination can inhibit its breakdown [, ].
Q9: What analytical methods are used to detect and quantify this compound?
A9: Various analytical techniques are employed for this compound detection and quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with tandem mass spectrometry (LC-MS/MS), allows for sensitive and specific detection of this compound residues in various matrices, including wine and soil [, ].
- Gas Chromatography (GC): This method, often coupled with nitrogen-phosphorus detection, enables rapid and simultaneous determination of this compound and other fungicide residues in cucumbers [].
- Bioassays: Sensitive bioassays using Phytophthora boehmeriae as a test organism have been developed to determine this compound concentrations in soil samples [].
Q10: Are there alternative fungicides for controlling Phytophthora infestans ?
A10: Yes, several fungicides are effective against Phytophthora infestans, including:
- Metalaxyl: A phenylamide fungicide with a similar mode of action to this compound, but with reported resistance issues [, , , ].
- Mancozeb: A contact fungicide often used in combination with this compound to enhance disease control and delay resistance development [, , , , ].
- Cymoxanil: Another contact fungicide frequently used in mixtures with this compound, offering synergistic effects [, , , , ].
- Dimethomorph: A systemic fungicide with a different mode of action than phenylamides, offering an alternative for managing resistant strains [, , ].
- Fosetyl-Al and Phosphorous Acid: Systemic fungicides providing effective control against downy mildew in various crops, including broccoli [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

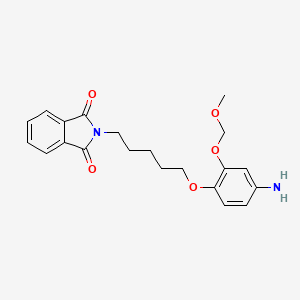
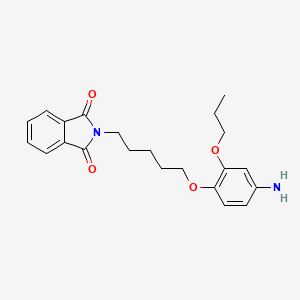
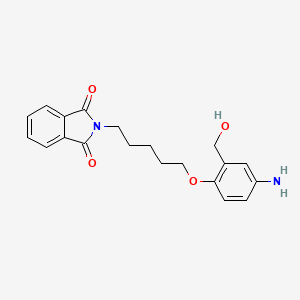

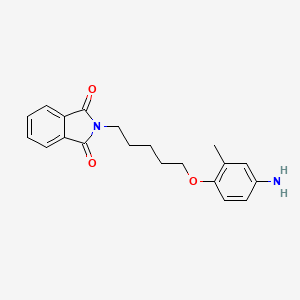


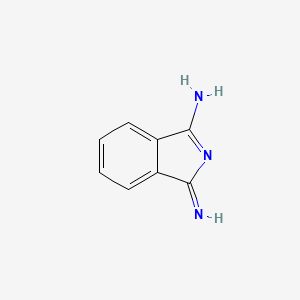
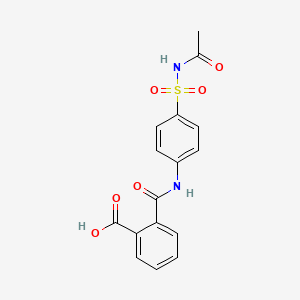
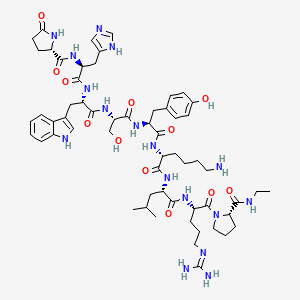
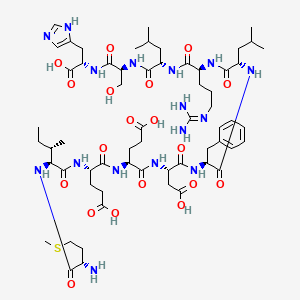
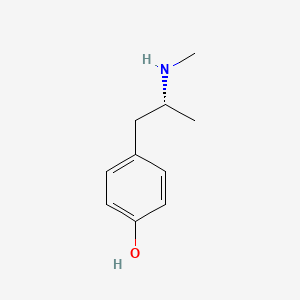
![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
